3-Indolepropionic acid

Antioxidant Free Radical Scavenging Neuroprotection

3-Indolepropionic acid (IPA) is a gut microbiota-derived tryptophan metabolite with unmatched hydroxyl radical scavenging potency — exceeding melatonin without generating pro-oxidant intermediates. Its unique propionic acid side chain confers distinct pKa and solubility, enabling dual AhR/PXR activation and chemical chaperone activity matching 4-PBA. Irreplaceable for Alzheimer's (β-amyloid fibril inhibition) and Parkinson's (ER stress suppression) research. Also ideal as a metabolomics standard for gut-brain axis studies and as a starting material for novel plant growth regulators. Substituting with indole-3-acetic acid or melatonin is not scientifically justified. Choose IPA for superior antioxidant potency and receptor-mediated signaling.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 830-96-6
Cat. No. B1671888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indolepropionic acid
CAS830-96-6
SynonymsIndole-3-propionic acid;  Indole 3 propionic acid;  IPA;  OX-1;  OX 1;  OX1;  SHP-622;  SHP 622;  SHP622;  VP-20629;  VP20629;  VP 20629
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC(=O)O
InChIInChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)
InChIKeyGOLXRNDWAUTYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Indolepropionic Acid (IPA) Procurement Guide: CAS 830-96-6 Physicochemical & Baseline Profile


3-Indolepropionic acid (IPA, CAS 830-96-6) is a gut microbiota-derived tryptophan metabolite with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1]. It is a crystalline solid with a predicted pKa of 4.77±0.10 and a water solubility of 0.73 g/L (logS -2.4, ALOGPS) [2]. IPA is endogenously produced in mammals and birds, serving as both a potent antioxidant and a plant auxin [1]. Its documented activities include hydroxyl radical scavenging, neuroprotection in Alzheimer's and Parkinson's disease models, and activation of aryl hydrocarbon (AhR) and pregnane X receptors (PXR) [3][4].

Why 3-Indolepropionic Acid Cannot Be Substituted by Other Indole Derivatives: Key Differentiation


Substituting 3-indolepropionic acid with structurally similar indole derivatives (e.g., indole-3-acetic acid, indole-3-butyric acid, or melatonin) is not scientifically justified. IPA possesses a unique combination of a propionic acid side chain at the 3-position of the indole ring, which confers distinct physicochemical properties (e.g., pKa, solubility) and biological activities [1]. Unlike the related plant auxin indole-3-acetic acid, IPA demonstrates superior bioactivity in certain assays [2] and acts as a non-substrate inhibitor of hKAT I [3]. Compared to melatonin, IPA is a more potent hydroxyl radical scavenger and does not generate pro-oxidant intermediates . Furthermore, IPA's dual role as an endogenous AhR/PXR ligand differentiates it from many other indole metabolites [4]. These quantifiable differences render IPA irreplaceable for applications requiring its specific combination of antioxidant potency, neuroprotective chaperone activity, and receptor-mediated signaling.

3-Indolepropionic Acid: Quantified Differentiation vs. Melatonin, IAA & 4-PBA


Hydroxyl Radical Scavenging: IPA Outperforms Melatonin

In kinetic competition experiments using free radical-trapping agents, 3-indolepropionic acid (IPA) demonstrated a superior capacity to scavenge hydroxyl radicals compared to melatonin, the most potent endogenous scavenger in the human body [1][2]. IPA achieves this without the subsequent generation of reactive and pro-oxidant intermediate molecules, a property shared with melatonin but distinct from many other antioxidants .

Antioxidant Free Radical Scavenging Neuroprotection

Chemical Chaperone Activity: IPA Matches or Exceeds 4-PBA Efficacy

3-Indolepropionic acid (IPA) has been identified as a novel chemical chaperone with efficacy equal to or better than 4-phenylbutyric acid (4-PBA), a well-established chemical chaperone [1]. In a cell culture model of Parkinson's disease, IPA suppressed aggregation of denatured proteins in vitro and prevented endoplasmic reticulum (ER) stress-induced neuronal cell death, marking the first demonstration of such protection in this context [1][2]. This activity is independent of HDAC inhibition, which is a confounding effect of 4-PBA at higher doses [1].

Protein Aggregation ER Stress Parkinson's Disease

Plant Growth Regulation: IPA Derivatives Exhibit Superior Bioactivity to IAA

In a comparative study of plant-growth regulators, N-acyl O-indolylalkyl ethanolamines derived from indole-3-propionic acid demonstrated superior bioactivity compared to those derived from indole-3-acetic acid (IAA) [1]. Specifically, the indole-3-propionic acid derivatives more potently inhibited rape hypocotyl elongation, a standard auxin bioassay [1].

Plant Auxin Bioactivity Agricultural Chemistry

hKAT I Inhibition: IPA Demonstrates High Inhibitory Activity

Among six chemicals possessing both an indole ring and a carboxyl group, 3-indolepropionic acid and DL-indole-3-lactic acid demonstrated the highest level of inhibition of human kynurenine aminotransferase I (hKAT I) [1]. Importantly, IPA is not considered a substrate for this enzyme, making it a promising candidate for further study as a specific inhibitor [1].

Enzyme Inhibition Kynurenine Pathway Neurochemistry

Lipid Peroxidation: IPA Shows Concentration-Dependent Protection in Testes Homogenates

In a comparative study of indole antioxidants, 3-indolepropionic acid (IPA) reduced basal lipid peroxidation in hamster testes homogenates at concentrations of 2.5 mM and 5 mM [1]. However, IPA was ineffective at preventing iron-induced lipid peroxidation at the concentrations tested (up to 5 mM) [1]. In contrast, melatonin reduced basal MDA+4-HDA levels at concentrations of 0.25 mM or higher and prevented iron-induced lipid peroxidation at 1.0-5.0 mM [1]. N-acetylserotonin (NAS) was even more potent, reducing basal peroxidation at 0.05 mM [1].

Lipid Peroxidation Oxidative Stress Reproductive Toxicology

ABTS Radical Scavenging: IPA Exhibits IC50 of 180 µM

In a cell-free assay, 3-indolepropionic acid (IPA) scavenged ABTS radicals with an IC50 value of 180 µM when tested at concentrations ranging from 50 to 150 µM [1]. It also decreased hydrogen peroxide-induced malondialdehyde (MDA) levels in rat striatal membranes [1].

Antioxidant Assay ABTS Free Radical

3-Indolepropionic Acid: Evidence-Based Application Scenarios


Neurodegenerative Disease Research (Alzheimer's & Parkinson's)

Given its potent hydroxyl radical scavenging capacity exceeding that of melatonin [1] and its novel chemical chaperone activity matching or surpassing 4-PBA [2], IPA is a prime candidate for in vitro and in vivo studies of Alzheimer's disease (inhibition of beta-amyloid fibril formation and neurotoxicity) and Parkinson's disease (suppression of ER stress-induced neuronal death).

Cancer Cell Signaling & Cytostasis Studies

IPA's demonstrated ability to selectively target breast cancer cells and inhibit proliferation, movement, and metastasis through activation of AhR and PXR receptors [3] makes it a valuable tool for investigating microbiome-cancer interactions and for developing novel cytostatic strategies.

Agricultural Chemistry & Plant Growth Regulation

As a plant auxin with derivatives showing superior bioactivity to indole-3-acetic acid in inhibiting hypocotyl elongation [4], IPA serves as a unique starting material for synthesizing novel plant growth regulators and fluorescent strigolactone analogues.

Gut Microbiome & Metabolic Disease Biomarker Research

IPA is a key gut microbiota-derived metabolite. Its serum levels are positively correlated with dietary fiber intake and negatively correlated with type 2 diabetes risk and C-reactive protein [5]. This positions IPA as a critical analytical standard and research tool for metabolomics studies investigating the gut-brain axis and metabolic health.

Technical Documentation Hub

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